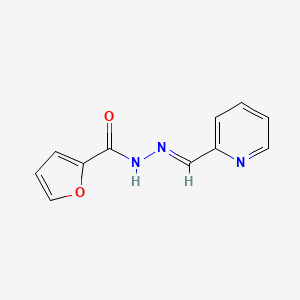
N'-(2-Pyridinylmethylene)-2-furohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N’-(2-Pyridinylmethylene)-2-furohydrazide is a chemical compound that belongs to the class of hydrazones. Hydrazones are characterized by the presence of the functional group -C=N-NH-. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, coordination chemistry, and materials science. The structure of N’-(2-Pyridinylmethylene)-2-furohydrazide includes a pyridine ring and a furan ring, which contribute to its unique chemical properties.
Méthodes De Préparation
The synthesis of N’-(2-Pyridinylmethylene)-2-furohydrazide typically involves the condensation reaction between 2-pyridinecarboxaldehyde and 2-furoic hydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions. The general reaction scheme is as follows:
2-Pyridinecarboxaldehyde+2-Furoic hydrazide→N’-(2-Pyridinylmethylene)-2-furohydrazide+H2O
Analyse Des Réactions Chimiques
N’-(2-Pyridinylmethylene)-2-furohydrazide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like thiourea. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
N’-(2-Pyridinylmethylene)-2-furohydrazide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential antimicrobial and anticancer properties.
Coordination Chemistry: The compound acts as a ligand, forming complexes with transition metals, which are of interest for catalytic and electronic applications.
Materials Science: It is explored for its potential use in the development of new materials with unique electronic and optical properties.
Mécanisme D'action
The mechanism of action of N’-(2-Pyridinylmethylene)-2-furohydrazide involves its ability to form stable complexes with metal ions. These complexes can interact with biological molecules, leading to various biochemical effects. The molecular targets and pathways involved depend on the specific application, such as enzyme inhibition in medicinal chemistry or electron transfer in coordination chemistry.
Comparaison Avec Des Composés Similaires
N’-(2-Pyridinylmethylene)-2-furohydrazide can be compared with other hydrazone compounds, such as:
N’-(2-Pyridinylmethylene)-2-quinolylhydrazone: Similar structure but with a quinoline ring instead of a furan ring.
N’-(2-Pyridinylmethylene)-8-quinolinamine: Contains an additional amine group on the quinoline ring.
The uniqueness of N’-(2-Pyridinylmethylene)-2-furohydrazide lies in its combination of the pyridine and furan rings, which impart distinct chemical properties and reactivity.
Propriétés
Formule moléculaire |
C11H9N3O2 |
|---|---|
Poids moléculaire |
215.21 g/mol |
Nom IUPAC |
N-[(E)-pyridin-2-ylmethylideneamino]furan-2-carboxamide |
InChI |
InChI=1S/C11H9N3O2/c15-11(10-5-3-7-16-10)14-13-8-9-4-1-2-6-12-9/h1-8H,(H,14,15)/b13-8+ |
Clé InChI |
NKMKAANOLLHWLB-MDWZMJQESA-N |
SMILES isomérique |
C1=CC=NC(=C1)/C=N/NC(=O)C2=CC=CO2 |
SMILES canonique |
C1=CC=NC(=C1)C=NNC(=O)C2=CC=CO2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(2-Furyl)-11-(4-methoxyphenyl)-10-(2,2,2-trifluoroacetyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[B,E][1,4]diazepin-1-one](/img/structure/B11669954.png)
![(4,6-dipyrrolidino-s-triazin-2-yl)-[(E)-[5-(4-nitrophenyl)-2-furyl]methyleneamino]amine](/img/structure/B11669955.png)

![5-({3-Bromo-4-[2-(3,4-dimethylphenoxy)ethoxy]-5-methoxyphenyl}methylidene)-1,3-dimethyl-1,3-diazinane-2,4,6-trione](/img/structure/B11669977.png)
![3-(4-fluorophenyl)-N'-[(1E,2E)-3-(2-methoxyphenyl)prop-2-en-1-ylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11669981.png)
![N'-[(E)-(4-chlorophenyl)methylidene]-2-(9H-fluoren-9-ylsulfanyl)acetohydrazide](/img/structure/B11669994.png)
![(5E)-5-{[5-(2-chloro-5-nitrophenyl)furan-2-yl]methylidene}-3-(4-chlorophenyl)-1,3-thiazolidine-2,4-dione](/img/structure/B11669995.png)

![2-{[(4-bromophenyl)carbonyl]amino}-N-(2,4-dimethylphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B11670000.png)
![N-[4-({(2E)-2-[1-(4-bromophenyl)ethylidene]hydrazinyl}carbonyl)benzyl]-N-phenylmethanesulfonamide](/img/structure/B11670002.png)
![4-[5-(Adamantan-1-YL)-1,3-dioxo-2,3-dihydro-1H-isoindol-2-YL]benzoic acid](/img/structure/B11670015.png)
![methyl [(3Z)-3-{2-[(3-hydroxynaphthalen-2-yl)carbonyl]hydrazinylidene}-2-oxo-2,3-dihydro-1H-indol-1-yl]acetate](/img/structure/B11670016.png)
![6-Amino-4-(2-nitrophenyl)-3-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B11670017.png)
![N'-[(Z)-(2-Chlorophenyl)methylidene]-2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}acetohydrazide](/img/structure/B11670018.png)
